molecular formula C22H17NO4 B557895 Fmoc-4-Abz-OH CAS No. 185116-43-2

Fmoc-4-Abz-OH

Cat. No.: B557895
CAS No.: 185116-43-2
M. Wt: 359,36 g/mole
InChI Key: VGSYYBSAOANSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-4-Abz-OH (N-(9-Fluorenylmethoxycarbonyl)-4-aminobenzoic acid) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, while the 4-aminobenzoic acid (Abz) moiety serves as a versatile building block for introducing aromatic or fluorescent tags into peptides. Its structure enables unique applications in peptide labeling and conjugation due to the aromatic amine’s reactivity and spectroscopic properties .

Preparation Methods

Standard Fmoc Protection via Fmoc Chloride

The most direct method for synthesizing Fmoc-4-Abz-OH involves reacting 4-aminobenzoic acid with Fmoc chloride (Fmoc-Cl) under basic conditions. This approach mirrors classical acylation reactions, where the amine nucleophile attacks the electrophilic carbonyl carbon of Fmoc-Cl.

Reaction Mechanism and Conditions

  • Base Selection : Sodium bicarbonate (NaHCO₃) or N-methylmorpholine (NMM) is typically used to deprotonate the amine group of 4-aminobenzoic acid, facilitating nucleophilic attack .

  • Solvent System : A mixture of dioxane and water (4:1 v/v) ensures solubility of both the aqueous base and hydrophobic Fmoc-Cl .

  • Stoichiometry : A 1.2:1 molar ratio of Fmoc-Cl to 4-aminobenzoic acid ensures complete conversion, minimizing residual starting material .

The reaction proceeds at 0–25°C over 2–4 hours, monitored by thin-layer chromatography (TLC). Post-reaction, the product is precipitated by acidification with hydrochloric acid (HCl) and purified via recrystallization or flash chromatography .

Table 1: Representative Reaction Conditions for Fmoc Protection

ParameterValue
Temperature0–25°C
Reaction Time2–4 hours
Yield75–85%
Purification MethodRecrystallization (EtOAc/hexane)

Mixed Anhydride Method for Enhanced Reactivity

An alternative route employs the formation of a mixed anhydride intermediate to activate the carboxyl group of 4-aminobenzoic acid prior to Fmoc protection. This method, adapted from Wen and Crews (1998), improves reaction efficiency in sterically hindered systems .

Synthesis Protocol

  • Anhydride Formation : 4-Aminobenzoic acid is treated with isobutyl chloroformate (iBuOCOCl) and NMM in dimethyl ether (DME) at −10°C to generate the mixed anhydride.

  • Fmoc Introduction : Sodium borohydride (NaBH₄) reduces the anhydride, followed by Swern oxidation to yield the Fmoc-protected aldehyde. While this pathway primarily targets aldehydes, analogous steps apply to carboxylate retention by omitting the oxidation step .

Table 2: Mixed Anhydride Method Optimization

StepReagents/ConditionsOutcome
Anhydride FormationiBuOCOCl, NMM, DME, −10°C90% conversion
ReductionNaBH₄, H₂O, 0°C80% yield (alcohol intermediate)
Oxidation (Optional)(COCl)₂/DMSO/DIEA, −60°C to rt79% yield (aldehyde)

This method achieves an overall yield of 70–80% for Fmoc-protected derivatives, though partial Fmoc cleavage (5–10%) may occur during reduction .

Weinreb Amide Reduction Pathway

For substrates sensitive to strong reducing agents, the Weinreb amide approach offers a milder alternative. The carboxyl group of 4-aminobenzoic acid is first converted to a Weinreb amide, which is then reduced to the Fmoc-protected aldehyde using lithium aluminum hydride (LiAlH₄) .

Critical Steps and Considerations

  • Amide Synthesis : Coupling 4-aminobenzoic acid with N,O-dimethylhydroxylamine using HBTU/DIEA achieves >90% yield of the Weinreb amide .

  • Reduction Conditions : LiAlH₄ in tetrahydrofuran (THF) at −78°C selectively reduces the amide to the aldehyde without over-reduction to the alcohol.

Table 3: Weinreb Amide Reduction Efficiency

ParameterValue
LiAlH₄ Concentration1.4 mmol in THF
Temperature−78°C
Reaction Time1 hour
Yield73–92%

This method minimizes Fmoc cleavage (<10%) and is preferable for acid-sensitive substrates .

Comparative Analysis of Synthesis Routes

Yield and Purity

  • Fmoc-Cl Direct Protection : Simplicity and high yields (75–85%) make this the default method for large-scale synthesis .

  • Mixed Anhydride : Higher procedural complexity but superior for sterically hindered analogs .

  • Weinreb Amide : Optimal for substrates requiring mild conditions, albeit with marginally lower yields .

Scalability and Cost

Fmoc-Cl is commercially abundant and cost-effective, whereas the Weinreb amide method incurs higher reagent costs. Mixed anhydride protocols balance cost and yield, making them viable for industrial applications .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

  • Peptide Synthesis: Fmoc-4-Abz-OH is extensively used in SPPS to enhance yield and purity by preventing side reactions during the stepwise construction of peptides .

Biology

  • Peptide-Based Probes: It is employed to synthesize probes that study enzyme activities and protein-protein interactions, crucial for understanding biological mechanisms .

Medicine

  • Therapeutic Agents: Peptides synthesized using this compound are being explored for their potential as peptide-based drugs and vaccines, targeting specific biological pathways .

Industry

  • Pharmaceutical Production: The compound plays a vital role in the large-scale production of peptide drugs and diagnostic agents, contributing to advancements in therapeutic applications .

Peptide Synthesis

This compound allows for selective coupling reactions essential for constructing peptides with specific sequences. This capability is critical for synthesizing complex therapeutic peptides that can target specific biological functions.

Drug Development

The compound facilitates the design of drug candidates requiring specific amino acid sequences, enhancing the development of peptide-based pharmaceuticals .

Bioconjugation

In bioconjugation processes, this compound enables the attachment of biomolecules to surfaces or other molecules, essential for diagnostics and therapeutic applications .

Case Studies and Research Findings

  • Optimization in Peptide Synthesis:
    Research demonstrated that using Fmoc protecting groups minimizes side reactions during peptide synthesis, leading to higher yields of desired products. This optimization is crucial for producing high-quality peptides necessary for research and therapeutic use .
  • Protein Interaction Studies:
    Custom peptides synthesized using this compound have been utilized to investigate protein interactions, providing insights into cellular mechanisms and aiding drug design by mimicking natural amino acids .
  • Therapeutic Applications:
    Investigations into peptide-based drugs synthesized with this compound have shown enhanced stability and bioactivity, making them promising candidates for further development in clinical settings .

Mechanism of Action

The primary function of Fmoc-4-Abz-OH is to serve as a protecting group for the amino group of 4-aminobenzoic acid. The Fmoc group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride. The protecting group can be removed under basic conditions, such as treatment with piperidine, to expose the free amino group for further reactions . This mechanism allows for the selective protection and deprotection of amino groups during peptide synthesis, facilitating the stepwise assembly of peptides .

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Compounds

Positional Isomers: Fmoc-4-Abz-OH vs. Fmoc-2-Abz-OH

  • Structural Differences: this compound: The amino group is para-substituted on the benzoic acid ring. Fmoc-2-Abz-OH: The amino group is ortho-substituted (CAS 150256-42-1) .
  • Reactivity :
    • The para-substitution in this compound reduces steric hindrance during coupling compared to the ortho isomer, facilitating higher reaction yields in SPPS.
    • highlights that aromatic amines in this compound require specialized coupling agents (e.g., HATU/HOAt) due to reduced nucleophilicity compared to aliphatic amines, whereas ortho isomers may face additional steric challenges .
Property This compound Fmoc-2-Abz-OH
CAS No. Not explicitly listed 150256-42-1
Molecular Formula C₂₂H₁₇NO₄ (inferred) C₂₂H₁₇NO₄
Application Peptide conjugation DNA polymerase studies

Aromatic Side-Chain Variants

Fmoc-Phe(4-F)-OH (4-fluoro-L-phenylalanine)

  • Structural Feature : A fluorine atom at the para position of phenylalanine.
  • Key Differences: The fluorine atom enhances stability against metabolic degradation and alters electronic properties, making it useful in PET imaging probes. Unlike this compound, which has a benzoic acid backbone, Fmoc-Phe(4-F)-OH retains a natural amino acid structure, favoring compatibility with enzymatic systems .

Fmoc-Phe(4-I)-OH (4-iodo-L-phenylalanine)

  • Structural Feature : An iodine atom at the para position.
  • Key Differences :
    • The bulky iodine atom introduces significant steric hindrance, reducing coupling efficiency compared to this compound.
    • Used in radiolabeling, whereas this compound is preferred for fluorescent tagging .

Homologs and Backbone-Modified Derivatives

(R)-Fmoc-4-fluoro-β-Homophe-OH

  • Structural Feature : A β-homophenylalanine backbone with a para-fluorophenyl group.
  • The fluorine substituent, similar to Fmoc-Phe(4-F)-OH, enhances stability but requires distinct deprotection strategies compared to this compound .

Fmoc-4-aminophenylacetic acid

  • Structural Feature : An acetic acid linker instead of benzoic acid.
  • Key Differences :
    • The shorter linker may reduce steric bulk, improving conjugation efficiency in constrained peptide environments.
    • Lacks the aromatic rigidity of this compound, altering its spectroscopic utility .

Sterically Hindered and Protected Derivatives

Fmoc-Arg(Pbf)-OH

  • Structural Feature : A protected guanidine group on arginine.
  • Key Differences :
    • The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group necessitates acidic deprotection (e.g., TFA), whereas this compound’s Fmoc group is removed under basic conditions.
    • Coupling efficiency for Fmoc-Arg(Pbf)-OH is lower (93% under optimal conditions) compared to this compound due to steric hindrance .

Fmoc-His(Trt)-OH

  • Structural Feature : A trityl (Trt)-protected imidazole ring on histidine.
  • Key Differences :
    • The Trt group is stable under SPPS conditions but requires mild acid (e.g., 1% TFA) for removal, contrasting with this compound’s straightforward Fmoc deprotection.
    • Histidine’s imidazole ring introduces metal-binding properties absent in this compound .

Biological Activity

Fmoc-4-Abz-OH (Fluorenylmethyloxycarbonyl-4-aminobenzoic acid) is a compound primarily utilized in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids. Its biological activity is significant in various areas, including peptide synthesis, drug development, and biochemical research.

Overview of this compound

  • Chemical Structure : this compound has the molecular formula C22H17NO4C_{22}H_{17}NO_4 and a molecular weight of approximately 359.4 g/mol.
  • CAS Number : 185116-43-2.

Target of Action : this compound serves as a protecting group for amine functionalities during peptide synthesis. This protection is crucial to prevent unwanted side reactions, allowing for the selective formation of peptide bonds.

Mode of Action :

  • The Fmoc group is introduced via a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a stable carbamate linkage with the amine group.
  • It can be removed under basic conditions, which facilitates the subsequent steps in peptide synthesis.

Applications in Biological Research

  • Peptide Synthesis :
    • This compound is extensively used in SPPS, enabling the efficient construction of peptides by protecting amino groups during synthesis .
    • It allows for the incorporation of various functional groups into peptides, which can be critical for studying protein interactions and functions.
  • Drug Development :
    • The compound is instrumental in developing peptide-based drugs due to its ability to protect amino groups, making it easier to synthesize complex therapeutic peptides .
    • Peptides synthesized using this compound have shown potential in targeting specific biological pathways and inhibiting enzyme activities .
  • Biochemical Studies :
    • This compound is used to create peptide-based probes that can study protein-protein interactions and enzyme kinetics .
    • It has been applied in research exploring enzyme inhibitors and their mechanisms, showcasing its versatility in biochemical applications .

Table 1: Summary of Biological Activities

Application AreaDescriptionReferences
Peptide Synthesis Used as a protecting group in SPPS to facilitate selective peptide bond formation
Drug Development Aids in creating complex peptide therapeutics with specific targeting capabilities
Biochemical Probes Employed to develop probes for studying protein interactions and enzymatic activities

Case Study: Peptide Inhibitors

A study demonstrated the use of this compound in synthesizing a peptide inhibitor targeting furin, an enzyme linked to cancer progression. The synthesized peptide displayed an IC50 value of approximately 40 nM against furin activity, indicating significant inhibitory potential . This highlights the compound's utility in developing therapeutic agents aimed at specific biological targets.

Pharmacokinetics and Stability

The stability of this compound under various conditions is critical for its application:

  • The compound remains stable under acidic conditions but can be rapidly deprotected under basic conditions, facilitating further chemical modifications.
  • Its long shelf-life makes it suitable for extensive laboratory use without significant degradation over time.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying Fmoc-4-Abz-OH in academic settings?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves coupling Fmoc-protected amino acids to a resin-bound peptide chain. For example, coupling this compound to a deprotected amine group on a resin requires activating agents like HATU (1.5 eq.) and HOAt (1.5 eq.) in the presence of DIPEA (4.0 eq.) in DMF, followed by overnight stirring at room temperature . Purification is achieved via reversed-phase HPLC, with characterization using NMR, mass spectrometry (MS), and TLC to confirm identity and purity ≥95% .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Essential techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the Fmoc group and aromatic ring structure .
  • High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95%) .
  • Mass spectrometry (MS) for molecular weight verification (e.g., M.W. ~359.37 for this compound) .
  • Thin-layer chromatography (TLC) to monitor reaction progress .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While this compound is not classified as hazardous under GB CLP, standard precautions include:

  • Avoiding inhalation of dust (use fume hoods) .
  • Wearing nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storing the compound at 2–8°C in a sealed, moisture-free container to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in SPPS to minimize incomplete reactions?

Incomplete coupling can arise from steric hindrance or poor solubility. Strategies include:

  • Using dual activation systems (e.g., HATU/HOAt) to enhance reactivity .
  • Increasing reaction time (e.g., overnight stirring) for sterically challenging residues .
  • Adding solubility-enhancing agents like DMSO (5–10% v/v) in DMF for hydrophobic sequences .
  • Monitoring coupling efficiency via Kaiser or chloranil tests after each step .

Q. What methods effectively resolve solubility challenges of this compound in non-polar solvents during peptide synthesis?

Solubility issues in SPPS solvents (e.g., DCM or DMF) can be mitigated by:

  • Pre-dissolving the compound in a minimal volume of DMSO before adding to the reaction mixture .
  • Using microwave-assisted synthesis to enhance dissolution at elevated temperatures (40–60°C) .
  • Incorporating backbone amide-protecting groups (e.g., 2,4-dimethoxybenzyl) to reduce aggregation .

Q. How does this compound’s stability vary under different storage conditions, and how can degradation be detected?

Stability is highly dependent on moisture and temperature:

  • Short-term storage : Room temperature (<25°C) in a desiccator for ≤1 week .
  • Long-term storage : –20°C under argon for >6 months . Degradation (e.g., Fmoc deprotection or oxidation) is detectable via HPLC peak splitting or NMR signal shifts at δ 7.3–7.8 ppm (aromatic protons) .

Q. What are the implications of using this compound in automated peptide synthesizers, and how can side reactions be controlled?

Automated systems require:

  • Pre-activation : Pre-mixing this compound with HATU/DIPEA for 5 minutes before coupling to reduce racemization .
  • Double coupling : Repeating the coupling step with fresh reagents for low-yield residues .
  • Real-time monitoring : In-line UV monitoring at 301 nm (Fmoc absorption) to track coupling efficiency .

Q. Methodological Considerations

  • Contradictions in Data : Some studies report variable coupling efficiencies for this compound due to batch-dependent purity. Always verify purity via HPLC before use .
  • Ecological Disposal : Waste containing this compound should be treated as non-hazardous but must comply with local regulations for organic compounds .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSYYBSAOANSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373226
Record name Fmoc-4-Abz-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185116-43-2
Record name Fmoc-4-Abz-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.